N-cyclohexyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-cyclohexyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins plays a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-thiazole-4-carboxylic acid: A precursor in the synthesis of N-cyclohexyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide.
N-cyclohexyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide: A structurally related compound with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological properties. Its cyclohexyl and phenyl substituents contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins, enhancing its efficacy in various applications .
Properties
Molecular Formula |
C17H20N2OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H20N2OS/c20-16(18-14-9-5-2-6-10-14)11-15-12-21-17(19-15)13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,18,20) |
InChI Key |
JMVQBUQSQILGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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